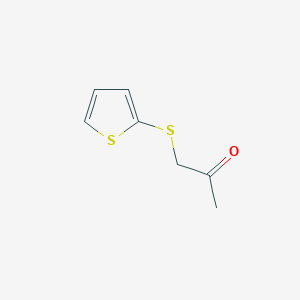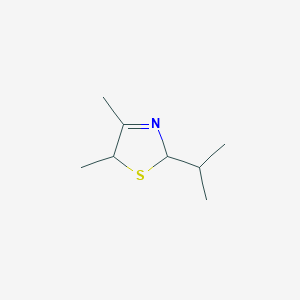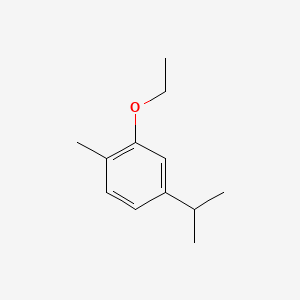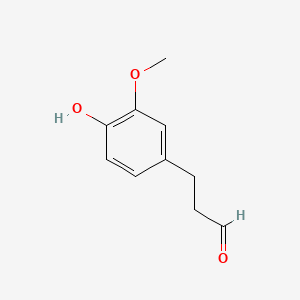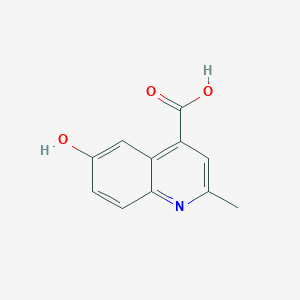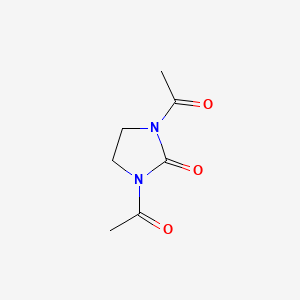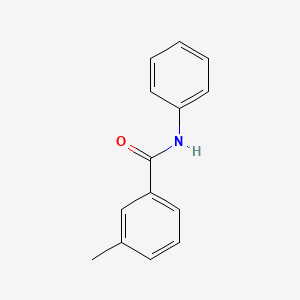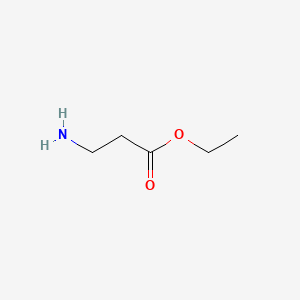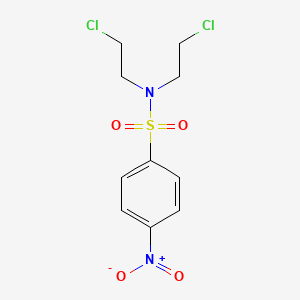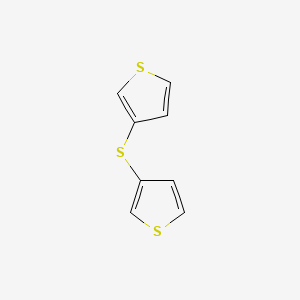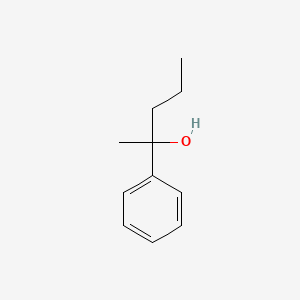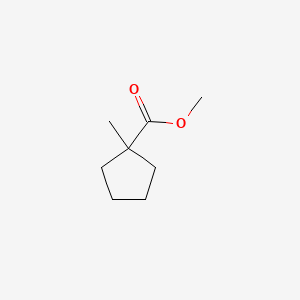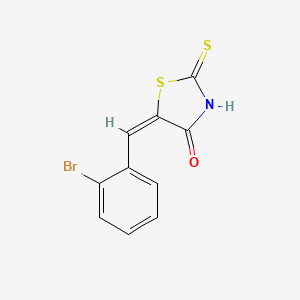
(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
The compound "(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" and related derivatives are synthesized through various chemical procedures, demonstrating the versatility of thiazolone scaffolds in chemical synthesis. For instance, a study presented the synthesis of novel methylene-bis-thiazolidinone derivatives, highlighting the efficiency of microwave irradiation in achieving high yields and shortening reaction times. These compounds were characterized using IR, NMR, MS, and elemental analysis, showcasing their potential as nematicidal and antibacterial agents (Srinivas et al., 2008). Another research effort described the bromination of thiazolidinedione derivatives, optimizing the reaction conditions for high-yield production (Chun, 2008).
Antimicrobial and Antiproliferative Properties
Derivatives of the mentioned compound have been investigated for their antimicrobial and antiproliferative activities. A notable study explored the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant DNA protective abilities and antimicrobial activity against specific strains. The cytotoxicity of these compounds against cancer cell lines was also evaluated, highlighting their potential in cancer treatment strategies (Gür et al., 2020). Additionally, triazolothiadiazole derivatives synthesized from mercapto-triazoles showed in vitro anticancer activity, further underscoring the therapeutic potential of thiazole derivatives (Bhat et al., 2004).
Spectroscopic and Structural Analysis
Research on the structural and spectroscopic analysis of thiazole derivatives provides insights into their chemical properties and potential applications. One study focused on a comprehensive investigation of a thiazol-4(5H)-one derivative, analyzing its molecular structure, electronic properties, and vibrational spectra through DFT calculations and experimental data. This analysis not only elucidates the compound's structural features but also its potential in applications like photodynamic therapy for cancer treatment (Shanmugapriya et al., 2022).
Potential in Catalysis and Material Science
Thiazole derivatives have also been explored for their application in catalysis and materials science. For example, carbene complexes derived from thiazole were synthesized and showed promise as catalysts in Suzuki–Miyaura aryl coupling, indicating the role these compounds can play in facilitating chemical reactions (Stander-Grobler et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQIPSCNDYWABJ-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

